molecular formula C23H33N2O3P B136699 Diethyl benzylpiperazinomethylbenzylphosphonate CAS No. 157524-21-5

Diethyl benzylpiperazinomethylbenzylphosphonate

Cat. No. B136699
CAS RN: 157524-21-5
M. Wt: 416.5 g/mol
InChI Key: UYHITTYDLWDQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl benzylpiperazinomethylbenzylphosphonate (DEBPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEBPP is a phosphonate-based compound that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of Diethyl benzylpiperazinomethylbenzylphosphonate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. In cancer cells, Diethyl benzylpiperazinomethylbenzylphosphonate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In bacteria, Diethyl benzylpiperazinomethylbenzylphosphonate has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
Diethyl benzylpiperazinomethylbenzylphosphonate has been shown to have a range of biochemical and physiological effects, including anti-tumor and antimicrobial activity. In cancer cells, Diethyl benzylpiperazinomethylbenzylphosphonate has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In bacteria, Diethyl benzylpiperazinomethylbenzylphosphonate has been shown to inhibit cell growth and division, leading to cell death.

Advantages and Limitations for Lab Experiments

Diethyl benzylpiperazinomethylbenzylphosphonate has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in a range of assays and experiments. However, Diethyl benzylpiperazinomethylbenzylphosphonate also has some limitations, including its complex synthesis process and potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on Diethyl benzylpiperazinomethylbenzylphosphonate, including the development of new synthetic methods to improve yield and purity, the investigation of its potential as a drug candidate for the treatment of cancer and bacterial infections, and the exploration of its applications in materials science and catalysis.
In conclusion, Diethyl benzylpiperazinomethylbenzylphosphonate is a phosphonate-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of Diethyl benzylpiperazinomethylbenzylphosphonate is complex and requires careful control of reaction conditions to obtain high yields and purity. Diethyl benzylpiperazinomethylbenzylphosphonate has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and materials science. Its mechanism of action involves the inhibition of key enzymes involved in cellular processes. Diethyl benzylpiperazinomethylbenzylphosphonate has several advantages for lab experiments, but also has some limitations. There are several potential future directions for research on Diethyl benzylpiperazinomethylbenzylphosphonate, including the development of new synthetic methods and the investigation of its potential as a drug candidate for the treatment of cancer and bacterial infections.

Synthesis Methods

The synthesis of Diethyl benzylpiperazinomethylbenzylphosphonate involves a multi-step process that starts with the reaction of benzylamine with diethyl phosphite to form diethyl benzylphosphonate. This intermediate is then reacted with piperazine to form diethyl benzylpiperazinomethylphosphonate. Finally, the addition of benzyl chloride to this intermediate results in the formation of Diethyl benzylpiperazinomethylbenzylphosphonate. The overall synthesis process is complex and requires careful control of reaction conditions to obtain high yields and purity.

Scientific Research Applications

Diethyl benzylpiperazinomethylbenzylphosphonate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Diethyl benzylpiperazinomethylbenzylphosphonate has been shown to exhibit anti-tumor activity and has been investigated as a potential drug candidate for the treatment of cancer. Diethyl benzylpiperazinomethylbenzylphosphonate has also been studied for its antimicrobial properties and has been shown to be effective against a range of bacterial and fungal strains.

properties

CAS RN

157524-21-5

Product Name

Diethyl benzylpiperazinomethylbenzylphosphonate

Molecular Formula

C23H33N2O3P

Molecular Weight

416.5 g/mol

IUPAC Name

1-benzyl-4-[[4-(diethoxyphosphorylmethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C23H33N2O3P/c1-3-27-29(26,28-4-2)20-23-12-10-22(11-13-23)19-25-16-14-24(15-17-25)18-21-8-6-5-7-9-21/h5-13H,3-4,14-20H2,1-2H3

InChI Key

UYHITTYDLWDQLB-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3)OCC

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3)OCC

Other CAS RN

157524-21-5

synonyms

DBPMBP
diethyl benzylpiperazinomethylbenzylphosphonate
O,O-diethyl (4-(4-benzylpiperazinomethyl)benzyl)phosphonate

Origin of Product

United States

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